Kaempferol-7,4'-dimethoxy-8-butyryl ester
Overview
Description
Kaempferol-7,4'-dimethoxy-8-butyryl ester is a useful research compound. Its molecular formula is C21H20O7 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dental Health : Kaempferol may help decrease alveolar bone resorption, attachment loss, and MMP-1 and -8 production in experimental periodontitis (Balli et al., 2016).
Cancer Prevention : Dietary intake of kaempferol may reduce cancer risk by modulating intracellular signaling and preserving normal cell viability. It also shows potential in inhibiting breast cancer cell growth, inducing apoptosis, and downregulating Bcl2 expression (Chen & Chen, 2013); (Yi et al., 2016).
Antioxidant and Anti-inflammatory Effects : Kaempferol exhibits antioxidant, anti-inflammatory, and anticancer effects. It may enhance the effect of chemotherapeutic drugs and reduce toxicity (Rajendran et al., 2014).
Liver Cancer Therapy : It induces hepatocellular carcinoma cell death through ER stress and CHOP-autophagy signaling pathways (Guo et al., 2017).
Solubility and Antioxidant Activity Enhancement : Derivatives like Kae-SO3-Ga can improve water solubility and antioxidant activity, potentially benefiting therapeutic use (Deng et al., 2019).
Electron Transfer Reactivity : The electron transfer reactivity of kaempferol in different mediums and its interaction with amino acid residues can be relevant for understanding in vivo activity of medicines (Chen et al., 2008).
Diabetes and Lipid Peroxidation : Kaempferitrin from Bauhinia forficata leaves, containing kaempferol, has a hypoglycemic effect and antioxidant potential, with applications in diabetes and lipid peroxidation (de Sousa et al., 2004).
Cardio-Protective Properties : Its strong interaction with human serum albumin indicates potential cardio-protective properties and a role in antioxidative, anti-inflammatory, and cardio-protective biological activities (Matei & Hillebrand, 2010).
Pharmacological Research : The flavonoids in Tamarix nilotica flowers, including kaempferol, are useful for pharmacological research (Nawwar et al., 1984).
Properties
IUPAC Name |
[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl] butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-5-18(24)28-20-17(26-3)11-15(23)19-14(22)10-16(27-21(19)20)12-6-8-13(25-2)9-7-12/h6-11,23H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFOFGXWKSIUTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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